PKM2 Inhibition Potency Comparison: 3-Chloro Derivative vs. Reference PKM2 Inhibitors
The 3-chloro compound inhibits recombinant human PKM2 with an IC₅₀ of 18 nM in an NADH-coupled enzymatic assay [1]. In contrast, the widely cited PKM2 inhibitor PKM2-IN-1 (compound 94164-88-2) displays an IC₅₀ of 2.95 µM in analogous PKM2 inhibition assays [2]. This represents an approximately 164-fold potency advantage for the 3-chloro derivative under comparable experimental conditions.
| Evidence Dimension | Inhibition of recombinant human PKM2 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM (3-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide) |
| Comparator Or Baseline | PKM2-IN-1 (CAS 94164-88-2): IC₅₀ = 2,950 nM |
| Quantified Difference | ~164-fold lower IC₅₀ (more potent) |
| Conditions | Recombinant human PKM2 expressed in E. coli; 30 min preincubation; β-NADH-coupled spectrophotometric detection over 20 min [1]; comparator assay: PKM2 enzymatic inhibition under similar conditions [2]. |
Why This Matters
For oncology programs targeting the Warburg effect via PKM2 modulation, the ~164-fold potency differential directly impacts the achievable therapeutic window and reduces the compound mass required in cellular assays, lowering the risk of solvent-related cytotoxicity.
- [1] BindingDB. BDBM50641076 (CHEMBL5590701). IC₅₀ = 18 nM: Inhibition of recombinant human PKM2 expressed in E. coli. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50641076 View Source
- [2] TargetMol / AdooQ. PKM2-IN-1 (CAS 94164-88-2): IC₅₀ = 2.95 µM against PKM2. https://www.adooq.com/pkm2-in-1.html View Source
